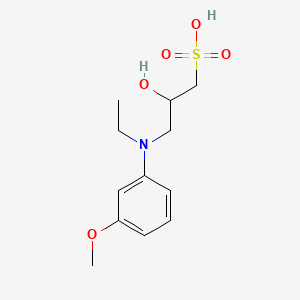
(4-Amino-3,5-difluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Amino-3,5-difluorophenyl)methanol is an organic compound with the molecular formula C7H7F2NO. It is characterized by the presence of an amino group and two fluorine atoms on a benzene ring, along with a hydroxymethyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for (4-Amino-3,5-difluorophenyl)methanol may involve large-scale synthesis using similar reaction pathways as in laboratory settings, but optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Amino-3,5-difluorophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler aromatic amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield (4-Amino-3,5-difluorophenyl)aldehyde or (4-Amino-3,5-difluorophenyl)carboxylic acid, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Applications De Recherche Scientifique
(4-Amino-3,5-difluorophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of (4-Amino-3,5-difluorophenyl)methanol involves its interaction with various molecular targets. The amino and hydroxymethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Amino-3,5-dichlorophenyl)methanol: Similar structure but with chlorine atoms instead of fluorine.
(4-Amino-3,5-dibromophenyl)methanol: Similar structure but with bromine atoms instead of fluorine.
(4-Amino-3,5-dimethylphenyl)methanol: Similar structure but with methyl groups instead of fluorine.
Uniqueness
(4-Amino-3,5-difluorophenyl)methanol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C7H7F2NO |
|---|---|
Poids moléculaire |
159.13 g/mol |
Nom IUPAC |
(4-amino-3,5-difluorophenyl)methanol |
InChI |
InChI=1S/C7H7F2NO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3,10H2 |
Clé InChI |
VJDYOKKGPAAPGG-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1F)N)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2,3-Dihydroimidazo[1,2-c]pyrimidine](/img/structure/B13110226.png)
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)







